Cas no 1859939-02-8 (1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol)

1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is a fluorinated organic compound featuring a 1,4-diazepane scaffold with a methyl substituent and a fluoro-hydroxypropyl side chain. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. The fluorine atom enhances metabolic stability and lipophilicity, while the diazepane ring offers conformational flexibility, facilitating interactions with biological targets. The hydroxyl group provides a handle for further functionalization. This compound is of interest in the development of pharmaceuticals, especially for CNS-targeted agents, due to its balanced physicochemical properties and potential for modulating receptor binding.
1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol structure
1859939-02-8 structure
Product name:1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
CAS No:1859939-02-8
MF:C9H19FN2O
MW:190.258365869522
CID:5741093
PubChem ID:130769489

1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1652719
    • 1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
    • 1859939-02-8
    • 1H-1,4-Diazepine-1-ethanol, α-(fluoromethyl)hexahydro-4-methyl-
    • Inchi: 1S/C9H19FN2O/c1-11-3-2-4-12(6-5-11)8-9(13)7-10/h9,13H,2-8H2,1H3
    • InChI Key: NBRLSCNTQHNWPV-UHFFFAOYSA-N
    • SMILES: FCC(CN1CCN(C)CCC1)O

Computed Properties

  • Exact Mass: 190.14814140g/mol
  • Monoisotopic Mass: 190.14814140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 26.7Ų

Experimental Properties

  • Density: 1.035±0.06 g/cm3(Predicted)
  • Boiling Point: 286.9±40.0 °C(Predicted)
  • pka: 13.73±0.20(Predicted)

1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1652719-10.0g
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
10g
$5837.0 2023-06-04
Enamine
EN300-1652719-2.5g
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
2.5g
$2660.0 2023-06-04
Enamine
EN300-1652719-1000mg
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
1000mg
$914.0 2023-09-21
Enamine
EN300-1652719-0.25g
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
0.25g
$1249.0 2023-06-04
Enamine
EN300-1652719-5000mg
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
5000mg
$2650.0 2023-09-21
Enamine
EN300-1652719-500mg
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
500mg
$877.0 2023-09-21
Enamine
EN300-1652719-2500mg
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
2500mg
$1791.0 2023-09-21
Enamine
EN300-1652719-1.0g
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
1g
$1357.0 2023-06-04
Enamine
EN300-1652719-5.0g
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
5g
$3935.0 2023-06-04
Enamine
EN300-1652719-0.05g
1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
1859939-02-8
0.05g
$1140.0 2023-06-04

Additional information on 1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol

Professional Introduction to 1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol (CAS No. 1859939-02-8)

1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1859939-02-8, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a fluorine atom and a diazepane moiety, which are key features that contribute to its distinctive chemical properties and biological activities.

The presence of a fluoro substituent in the molecular framework is particularly noteworthy. Fluorine atoms are known for their ability to influence the pharmacokinetic and pharmacodynamic properties of molecules. In particular, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. These attributes make fluorinated compounds highly desirable in the pharmaceutical industry. The incorporation of a fluorine atom in 1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol likely contributes to its stability and interaction with biological systems, making it a promising candidate for further research.

The diazepane ring is another critical component of this compound. Diazepanes are a class of heterocyclic compounds that share structural similarities with benzodiazepines but exhibit different pharmacological profiles. The diazepane moiety in 1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is flanked by a propyl group and a methyl-substituted nitrogen atom, which may influence its biological activity. Research has shown that diazepane derivatives can possess various pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties. The specific arrangement of atoms in this compound may confer unique biological activities that are yet to be fully explored.

In recent years, there has been growing interest in the development of novel psychoactive substances that target the central nervous system (CNS). Among these substances, compounds that modulate neurotransmitter systems have shown promise in treating neurological and psychiatric disorders. 1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol has the potential to interact with CNS receptors due to its structural features. Preliminary studies suggest that this compound may exhibit properties similar to those of known CNS-active agents, although further research is needed to fully characterize its pharmacological profile.

The synthesis of 1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol involves complex organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluorine atom into the molecular structure necessitates specialized synthetic methodologies to ensure high yield and purity. Advanced techniques such as fluorination reactions and transition metal-catalyzed coupling reactions are often employed in the synthesis of fluorinated compounds like this one. The development of efficient synthetic routes is crucial for scaling up production and conducting further studies.

The chemical properties of 1-fluoro-3-(4-methyl-1,4-diazepan-1-ylopropan)-2iol include solubility characteristics that influence its formulation and administration. Understanding these properties is essential for designing effective drug delivery systems. For instance, the solubility profile may dictate whether the compound is administered orally or via other routes such as intravenous injection. Additionally, knowledge of its stability under various conditions helps in determining appropriate storage and handling protocols.

From a regulatory perspective, the development of new pharmaceutical compounds must adhere to stringent guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that drugs are safe and effective before they reach the market. The synthesis and characterization of 1-fluoro-bromo-(bromo)-methylpentanone are subject to these regulatory requirements, which include detailed toxicological studies and clinical trials.

The potential applications of 1-fluoro-bromo-(bromo)-methylpentanone extend beyond CNS disorders. Research is ongoing into its possible use in treating other conditions such as pain syndromes and inflammatory diseases. The unique combination of structural features may enable it to interact with multiple biological targets simultaneously, offering a multifaceted therapeutic approach.

In conclusion, 1-fluoro-bromo-(bromo)-methylpentanone is a promising compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a fluorine atom and a diazepane moiety, makes it an interesting subject for further research. As our understanding of its chemical properties and biological activities continues to grow, so too does its potential as a therapeutic agent.

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